IMPDH2 Inhibition Potency: MPA Ki = 6 nM vs. MPAG Ki = 382 nM (63-fold Difference)
Mycophenolic acid (MPA) inhibits recombinant human IMPDH type II with a Ki of 6–10 nM [1]. In direct comparison, its major acyl-glucuronide metabolite (AcMPAG) inhibits the same enzyme with a Ki of 382.0 nM for NAD and 511.0 nM for IMP [2]. The IC50 values further quantify the potency gap: MPA IC50 = 25.6 μg/L vs. AcMPAG IC50 = 301.7 μg/L (approximately 11.8-fold difference) [2]. This 63-fold difference in Ki for NAD binding establishes that MPA—not its glucuronidated metabolite—is the sole pharmacologically relevant IMPDH inhibitor. Prodrugs MMF and EC-MPS exhibit no intrinsic IMPDH inhibitory activity until hydrolyzed to MPA in vivo; their measured Ki values against IMPDH2 are effectively infinite prior to bioconversion.
| Evidence Dimension | IMPDH type II inhibition constant (Ki) for NAD binding site |
|---|---|
| Target Compound Data | MPA Ki = 50.8 nmol/L (0.0508 μM) |
| Comparator Or Baseline | AcMPAG (mycophenolic acid acyl-glucuronide) Ki = 382.0 nmol/L (0.382 μM) |
| Quantified Difference | 63-fold higher Ki for AcMPAG (i.e., 63-fold lower potency) |
| Conditions | Human recombinant IMPDH type II; spectrophotometric assay; NAD and IMP as variable substrates |
Why This Matters
This 63-fold potency differential confirms that only the parent MPA molecule—not its glucuronide metabolites or non-hydrolyzed prodrugs—possesses clinically meaningful IMPDH inhibitory activity, directly impacting assay selection for in vitro pharmacology studies.
- [1] BindingDB. Entry BDBM19264: Mycophenolic Acid binding to human IMPDH2. Ki = 6–10 nM. View Source
- [2] Schütz E, Shipkova M, Armstrong VW, et al. Effect of mycophenolate acyl-glucuronide on human recombinant type 2 inosine monophosphate dehydrogenase. Clin Chem. 1999;45(3):419-422. View Source
